Methyl cis-3-hydroxycyclopentane-1-carboxylate
Overview
Description
Methyl cis-3-hydroxycyclopentane-1-carboxylate is a compound of interest in organic chemistry due to its structural and functional significance. It serves as a key intermediate in the synthesis of various cyclic and acyclic organic compounds, offering insights into stereochemical behaviors and reaction mechanisms.
Synthesis Analysis
The synthesis of cyclohexanecarboxylates, including compounds similar to Methyl cis-3-hydroxycyclopentane-1-carboxylate, involves strategies like cis-α-glycolation using oxidizing agents. This process yields mixtures of dihydroxycyclopentane carboxylates, which are crucial for further derivatization and applications in synthetic organic chemistry (Philp & Robertson, 1977).
Molecular Structure Analysis
Raman spectroscopy has been employed to investigate the conformations of similar cyclohexanecarboxylates, revealing the existence of conversion isomers and providing insight into molecular structure through vibrational spectroscopy (Batuev et al., 1959).
Chemical Reactions and Properties
Research into the bromination and epoxydation of cyclohexene carboxylic acids and their derivatives has provided valuable data on stereochemical outcomes of such reactions. These studies reveal how the electron-withdrawing carboxyl group influences the reactivity and orientation of subsequent chemical transformations, shedding light on the chemical behavior of Methyl cis-3-hydroxycyclopentane-1-carboxylate (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of cyclopentane derivatives, including solubility, melting and boiling points, and optical activity, are critical for their application in synthetic chemistry. These properties are often determined experimentally and contribute to the understanding of how structural variations affect the compound's phase behavior and interactions with solvents.
Chemical Properties Analysis
The enantioselective synthesis and characterization of related cyclopentene and cyclopentanone derivatives highlight the chemical properties of these compounds, such as reactivity towards enantioselective hydrolysis, and the influence of stereochemistry on chemical transformations. These studies provide a foundation for understanding the reactivity and potential applications of Methyl cis-3-hydroxycyclopentane-1-carboxylate in the synthesis of biologically active molecules and materials (Craig et al., 2012).
Scientific Research Applications
Conformational Studies : Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its conformational properties. For example, Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, finding mixtures of conversion isomers with predominance in specific conformations (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Tosylation Studies : Philp & Robertson (1977) conducted tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates, revealing details about the reactions and structural properties of these compounds (Philp & Robertson, 1977).
Synthetic Methods : Takaya, Yoshimoto, & Imoto (1967) described convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, highlighting methods for creating these complex molecules (Takaya, Yoshimoto, & Imoto, 1967).
Enzymatic Reactions : Forró, Galla, & Fülöp (2013) explored the enzymatic reactions of β-hydroxy esters, including methyl cis-3-hydroxycyclopentane-1-carboxylate, with Candida antarctica lipase B, demonstrating the potential for biocatalysis in synthesis processes (Forró, Galla, & Fülöp, 2013).
Stereochemical Analysis : The stereochemical aspects of methyl cis-3-hydroxycyclopentane-1-carboxylate and its derivatives have been a focus in several studies. For instance, Gong et al. (2020) achieved highly diastereoselective synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols, demonstrating the importance of stereochemistry in chemical synthesis (Gong et al., 2020).
Photochemical Reactions : Leong, Imagawa, Kimoto, & Kawanisi (1973) studied the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, revealing insights into the behavior of these compounds under light-induced conditions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Safety And Hazards
The safety and hazards of “Methyl cis-3-hydroxycyclopentane-1-carboxylate” are indicated by its hazard statements: H302, H315, H319, H320, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, specific target organ toxicity, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-3-hydroxycyclopentane-1-carboxylate | |
CAS RN |
79598-73-5 | |
Record name | NSC44107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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